Cebranopadol-d5 is a deuterated analog of Cebranopadol, a novel analgesic compound that acts as a mixed agonist for the nociceptin/orphanin FQ peptide receptor and the mu-opioid receptor. This compound has been developed to provide effective pain relief while potentially minimizing the side effects associated with traditional opioid therapies. Cebranopadol-d5 is particularly significant in pharmacological research due to its unique mechanism of action and its potential applications in pain management.
Cebranopadol-d5 is classified as a synthetic opioid and nociceptin receptor agonist. It is derived from the parent compound Cebranopadol, which was first synthesized by Grünenthal researchers. The compound has been studied for its pharmacological properties and therapeutic potential in treating various pain conditions, including postoperative and chronic pain .
The synthesis of Cebranopadol-d5 involves a diastereoselective approach to ensure the production of a single E diastereomer. The key steps in the synthesis include:
Cebranopadol-d5 has a complex molecular structure characterized by its core pyrano-indole framework. The molecular formula can be represented as , where D represents deuterium atoms incorporated into the structure during synthesis.
The primary chemical reactions involved in synthesizing Cebranopadol-d5 include:
Cebranopadol-d5 functions primarily through its action on two types of receptors:
The dual action on these receptors contributes to its efficacy in managing pain while possibly reducing adverse effects commonly associated with opioid use.
Relevant data regarding its pharmacokinetics indicate that it has favorable absorption characteristics when administered via appropriate routes .
Cebranopadol-d5 serves several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: